Ethyl 2-(2,2-dimethylbutanoyl)benzoate
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Description
Ethyl 2-(2,2-dimethylbutanoyl)benzoate, also known as 2’-carboethoxy-2,2-dimethylbutyrophenone, is a chemical compound with the molecular formula C15H20O3 . It has a molecular weight of 248.32 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2,2-dimethylbutanoyl)benzoate consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to an ethyl group (C2H5) through an oxygen atom . The carbonyl group is also attached to a 2,2-dimethylbutanoyl group .Physical And Chemical Properties Analysis
Ethyl 2-(2,2-dimethylbutanoyl)benzoate has a molecular weight of 248.32 g/mol . It has a Polar Surface Area (PSA) of 43.37 and a LogP value of 3.48220 , indicating its lipophilicity.Scientific Research Applications
Synthesis and Characterization
Ethyl 2-(2,2-dimethylbutanoyl)benzoate and related compounds have been synthesized and characterized to understand their structural properties and potential applications in scientific research. These compounds' synthesis involves detailed procedures that provide a basis for comparison with future analogues, aiding in the study of their pharmacological activities. For instance, the synthesis and characterization of selected heteroarotinoids explored their pharmacological activity in vitamin A deficient hamster tracheal organ cultures, providing insights into their potential medical applications (Waugh et al., 1985).
Chemical Reactions and Transformations
Research into the chemical behavior of ethyl 2-(2,2-dimethylbutanoyl)benzoate derivatives includes studies on their reactivity and transformations. For example, the study on the conversion of amides, N,N,N',N'-tetramethylurea, and esters to the corresponding selenoxo compounds by treatment with bis(trimethylsilyl) selenide and BF3.OEt2 demonstrates the versatility of these compounds in chemical synthesis, providing a pathway to diverse selenoesters and their applications in synthesis (Takikawa et al., 1994).
Biological Activities
Ethyl 2-(2,2-dimethylbutanoyl)benzoate derivatives have been evaluated for their biological activities, including their role as anti-juvenile hormone agents. Research on compounds like ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates revealed their effectiveness in inducing precocious metamorphosis in silkworm larvae, highlighting the potential for pest control and the study of hormone regulation in insects (Furuta et al., 2010).
properties
IUPAC Name |
ethyl 2-(2,2-dimethylbutanoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-15(3,4)13(16)11-9-7-8-10-12(11)14(17)18-6-2/h7-10H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEFVLUUBINPCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642425 |
Source
|
Record name | Ethyl 2-(2,2-dimethylbutanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,2-dimethylbutanoyl)benzoate | |
CAS RN |
898765-19-0 |
Source
|
Record name | Ethyl 2-(2,2-dimethyl-1-oxobutyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(2,2-dimethylbutanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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